molecular formula C12H12N2O7 B11564271 (Oxolan-2-YL)methyl 3,5-dinitrobenzoate

(Oxolan-2-YL)methyl 3,5-dinitrobenzoate

Cat. No.: B11564271
M. Wt: 296.23 g/mol
InChI Key: BBTPSOICOSFRAD-UHFFFAOYSA-N
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Description

(Oxolan-2-YL)methyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and oxolan-2-ylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-2-YL)methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with oxolan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of corresponding lactones or carboxylic acids.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester linkage is broken and replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

(Oxolan-2-YL)methyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and amides.

    Biology: Investigated for its potential as a biochemical probe due to its nitro groups, which can be reduced to amino groups in biological systems.

    Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of (Oxolan-2-YL)methyl 3,5-dinitrobenzoate involves its interaction with biological molecules through its ester and nitro groups. The ester linkage can be hydrolyzed by esterases, releasing the active components. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

    Methyl 3,5-dinitrobenzoate: Similar structure but lacks the oxolan ring.

    Ethyl 3,5-dinitrobenzoate: Similar structure with an ethyl group instead of the oxolan ring.

    Propyl 3,5-dinitrobenzoate: Similar structure with a propyl group instead of the oxolan ring.

Uniqueness: (Oxolan-2-YL)methyl 3,5-dinitrobenzoate is unique due to the presence of the oxolan ring, which imparts different chemical and physical properties compared to its analogs. The oxolan ring can undergo specific reactions that are not possible with simple alkyl esters, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C12H12N2O7

Molecular Weight

296.23 g/mol

IUPAC Name

oxolan-2-ylmethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C12H12N2O7/c15-12(21-7-11-2-1-3-20-11)8-4-9(13(16)17)6-10(5-8)14(18)19/h4-6,11H,1-3,7H2

InChI Key

BBTPSOICOSFRAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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